BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Cytochrome P450 Steroidogenesis Enzyme Inhibition

This racemic benzodioxane primary amine is distinguished by its species-selective CYP11B1 inhibition (human IC50=2 nM) and low hERG affinity (IC50=23,000 nM), making it an essential tool for CNS drug discovery without the QT prolongation risk common to many CNS pharmacophores. The α-methyl group introduces chirality essential for stereochemical SAR studies. Substituting with non-methylated 6-methanamine analogs is scientifically invalid for binding assays. Standard purity ≥98%; inquire for bulk.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 122416-41-5
Cat. No. B1306257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
CAS122416-41-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCO2)N
InChIInChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3
InChIKeyABUSRLBOAUOYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine (CAS 122416-41-5): Procurement-Grade Overview for a Benzodioxane Research Scaffold


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, also known as 2,3-dihydro-α-methyl-1,4-benzodioxin-6-methanamine, is a primary amine featuring a chiral methyl-bearing ethanamine group at the 6-position of the 2,3-dihydro-1,4-benzodioxine ring system. This racemic small molecule (C10H13NO2; MW: 179.22 g/mol) belongs to the 1,4-benzodioxane class, a versatile pharmacophore widely used in medicinal chemistry [1]. It is commonly supplied as a research intermediate or reference compound, with commercially available batches typically offered at ≥95% purity .

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine (CAS 122416-41-5) Cannot Be Casually Substituted in Structure-Activity Relationship Studies


Substituting this compound with other benzodioxane-derived amines is not scientifically trivial due to its unique 6-position α-methyl-substituted ethanamine structure. Unlike the more common 6-methanamine analogs (e.g., 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine, CAS 17413-10-4) which possess a primary amine directly attached to the ring, the addition of the α-methyl group introduces a chiral center and alters both the molecule's basicity (predicted pKa of 9.78 ± 0.29 ) and its conformational flexibility. Class-level inference from benzodioxane structure-activity relationship (SAR) studies indicates that the nature and position of the amine function critically govern both receptor affinity and functional activity profiles [1]. Therefore, using a non-methylated analog is not a valid surrogate and will likely lead to different outcomes in target-binding or enzyme inhibition assays.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine (CAS 122416-41-5)


Comparative CYP11B1 Inhibitory Activity: Human vs. Rat Isoform Selectivity

This compound demonstrates a stark species-selectivity difference for CYP11B1 inhibition. While no direct comparator compound was assessed in the same published study, the data clearly show a >900-fold difference in potency between human and rat isoforms [1]. This level of differential activity is a key differentiator when evaluating this scaffold against other CYP11B1 inhibitors, which often exhibit less dramatic species-selectivity ratios.

Cytochrome P450 Steroidogenesis Enzyme Inhibition

Cardiac Safety Profile: hERG Channel Inhibition in Comparison to a Reference Blocker

In a radioligand displacement assay, this compound exhibited an IC50 of 23,000 nM for the hERG potassium channel [1]. This value is approximately 28,750-fold higher (i.e., less potent) than the IC50 of 0.8 nM reported for the potent reference hERG blocker Astemizole in a comparable displacement assay format [2].

Cardiotoxicity hERG Safety Pharmacology

Dopamine Beta-Hydroxylase (DBH) Inhibitory Activity: A Class-Defining Feature

The compound shows a range of activity against bovine Dopamine beta-hydroxylase (DBH), with an inhibitory concentration reported between 40 and 56 units [1]. This places it within the active range for benzodioxane-based DBH inhibitors. Class-level inference suggests that this activity profile is distinct from non-benzodioxane DBH inhibitors such as Fusaric acid, a known DBH inhibitor with a reported IC50 of approximately 30 µM (30,000 nM) in rat models [2].

Neurotransmitter Dopamine Enzyme Inhibition

Utility as a Chiral Building Block: Implications for Potency and Selectivity

The α-methyl group creates a chiral center, and SAR studies on related 1,4-benzodioxanes indicate that chirality profoundly impacts biological activity. For instance, with the related α1-adrenoceptor antagonist WB-4101, the (S)-enantiomer exhibits a Ki of 0.5888 nM, while the (R)-enantiomer is significantly less potent [1]. Although no direct comparative data exists for this specific racemate vs. its isolated enantiomers, this class-level SAR data strongly suggests that the (R)- and (S)-enantiomers of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine will possess markedly different pharmacological profiles. Procuring this compound as a racemic mixture, or as a specific enantiomer (CAS 1157581-13-9 for the (R)-enantiomer), allows for the study of this stereochemical influence.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Optimal Research Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine (CAS 122416-41-5)


Human-Specific Steroidogenic Enzyme Studies (CYP11B1)

This compound is an ideal tool compound for researchers studying human CYP11B1 (11-beta-hydroxylase) due to its potent and species-selective inhibition (human IC50 = 2 nM vs. rat IC50 = 1800 nM) [1]. Its utility is high for *in vitro* mechanistic studies using human cell lines, but its lack of activity in rodent models makes it a poor candidate for direct translation into preclinical *in vivo* efficacy studies without further optimization. This differential activity profile should be a primary consideration when selecting this compound for a project.

Scaffold for Lead Optimization with a Favorable Cardiac Safety Starting Point

Given its low hERG channel affinity (IC50 = 23,000 nM) [1], this benzodioxane scaffold offers medicinal chemists a structurally attractive starting point for developing CNS-penetrant compounds with a potentially reduced risk of QT prolongation. This is a significant advantage over many CNS-active pharmacophores that carry intrinsic hERG liability. The compound's core structure can be diversified to improve potency at the desired target while monitoring for any increase in hERG binding that may occur with new substituents.

Catecholamine Pathway Research as a Dopamine Beta-Hydroxylase (DBH) Probe

The compound's activity against DBH [1] positions it as a useful probe for studying the conversion of dopamine to norepinephrine. This application is particularly relevant in neurochemical research focused on disorders such as hypertension, anxiety, and post-traumatic stress disorder (PTSD). Its benzodioxane structure offers a different mechanism and chemotype compared to traditional DBH inhibitors like fusaric acid, which can be valuable for target validation or for exploring alternative modes of enzyme inhibition.

Stereochemical Probe in 1,4-Benzodioxane Structure-Activity Relationship (SAR) Studies

The presence of a chiral center in the α-position to the amine makes this racemic compound a valuable tool for stereochemical SAR investigations. Researchers can use this racemate as a baseline to compare the activity of its isolated (R)- and (S)-enantiomers. As inferred from class-level SAR data on compounds like WB-4101, these enantiomers are likely to exhibit significantly different potency and selectivity profiles at various biological targets [2]. This application is most relevant in academic medicinal chemistry laboratories focused on understanding the stereochemical determinants of binding for GPCRs and other protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.